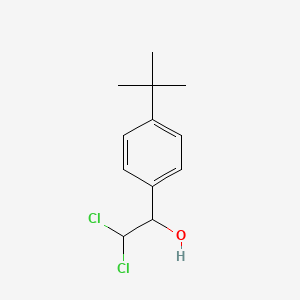
1-(4-(Tert-butyl)phenyl)-2,2-dichloroethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Tert-butyl)phenyl)-2,2-dichloroethanol is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further bonded to a dichloroethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Tert-butyl)phenyl)-2,2-dichloroethanol typically involves the reaction of 4-(tert-butyl)phenylmagnesium bromide with dichloroacetaldehyde. The reaction is carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture interference. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Tert-butyl)phenyl)-2,2-dichloroethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The dichloro groups can be reduced to form a dihydroxy compound.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.
Major Products:
Oxidation: 1-(4-(Tert-butyl)phenyl)-2,2-dichloroacetone.
Reduction: 1-(4-(Tert-butyl)phenyl)-2,2-dihydroxyethanol.
Substitution: 1-(4-(Tert-butyl)phenyl)-2,2-diaminoethanol or 1-(4-(Tert-butyl)phenyl)-2,2-dithioethanol.
Scientific Research Applications
1-(4-(Tert-butyl)phenyl)-2,2-dichloroethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on cellular processes and enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-(Tert-butyl)phenyl)-2,2-dichloroethanol exerts its effects involves interactions with cellular components. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The dichloroethanol moiety may also participate in redox reactions, affecting cellular oxidative stress pathways.
Comparison with Similar Compounds
4-tert-Butylphenol: Shares the tert-butylphenyl structure but lacks the dichloroethanol moiety.
4-tert-Butylbenzoyl chloride: Contains a tert-butylphenyl group with a benzoyl chloride functional group.
4-tert-Butylacetophenone: Features a tert-butylphenyl group with an acetophenone moiety.
Uniqueness: 1-(4-(Tert-butyl)phenyl)-2,2-dichloroethanol is unique due to the presence of both the tert-butylphenyl and dichloroethanol groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C12H16Cl2O |
|---|---|
Molecular Weight |
247.16 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-2,2-dichloroethanol |
InChI |
InChI=1S/C12H16Cl2O/c1-12(2,3)9-6-4-8(5-7-9)10(15)11(13)14/h4-7,10-11,15H,1-3H3 |
InChI Key |
OYRNYMKFRQUOAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


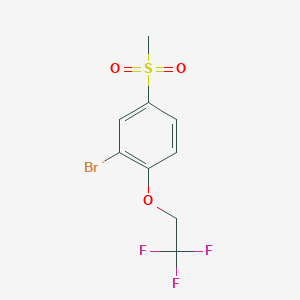
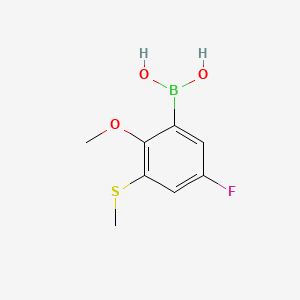
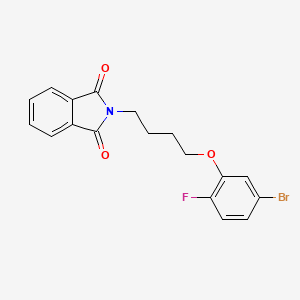
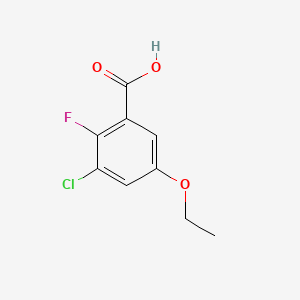
![N-[2-(trifluoromethoxy)phenyl]oxan-4-amine](/img/structure/B14765871.png)
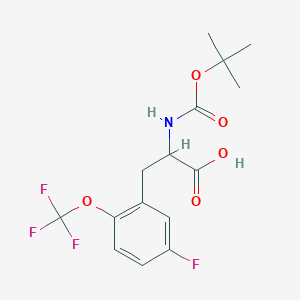
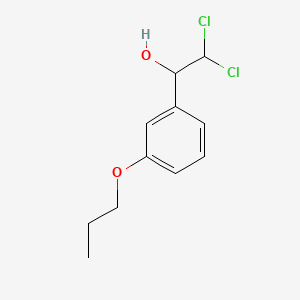

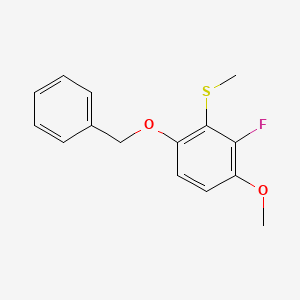
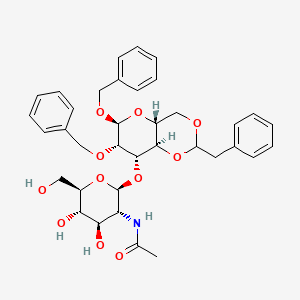
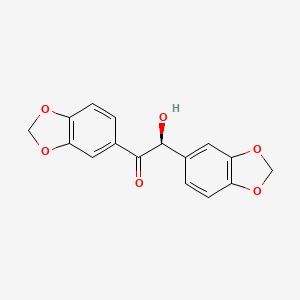
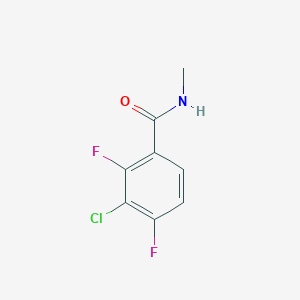
![12-hydroxy-4,4,7,7-tetramethyl-1,10-dinaphthalen-2-yl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14765915.png)

